Cas no 944691-70-7 (2-(4-Cyclopropylpiperazin-1-yl)ethanol)

2-(4-Cyclopropylpiperazin-1-yl)ethanol is a versatile chemical intermediate featuring a cyclopropyl-substituted piperazine core with an ethanol functional group. This compound is particularly valuable in pharmaceutical and agrochemical research due to its structural flexibility, enabling modifications for targeted applications. The cyclopropyl group enhances steric and electronic properties, potentially improving binding affinity in bioactive molecules. Its ethanol side chain offers additional reactivity for further derivatization, making it a useful building block in synthetic chemistry. The compound’s stability and solubility profile further contribute to its utility in diverse reaction conditions. Researchers favor it for developing novel compounds with potential biological activity.
2-(4-Cyclopropylpiperazin-1-yl)ethanol structure
944691-70-7 structure
Product Name:2-(4-Cyclopropylpiperazin-1-yl)ethanol
CAS No:944691-70-7
MF:C9H18N2O
MW:170.252022266388
CID:2626051
PubChem ID:4742621
Update Time:2025-05-20

2-(4-Cyclopropylpiperazin-1-yl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 4-Cyclopropyl-1-piperazineethanol
    • 2-(4-cyclopropylpiperazin-1-yl)ethan-1-ol
    • 2-(4-Cyclopropylpiperazin-1-yl)ethanol
    • starbld0005641
    • AKOS003588769
    • 944691-70-7
    • DB-396897
    • 1-Piperazineethanol,4-cyclopropyl-
    • Inchi: 1S/C9H18N2O/c12-8-7-10-3-5-11(6-4-10)9-1-2-9/h9,12H,1-8H2
    • InChI Key: YIBBURSRTRAECJ-UHFFFAOYSA-N
    • SMILES: OCCN1CCN(CC1)C1CC1

Computed Properties

  • Exact Mass: 170.141913202g/mol
  • Monoisotopic Mass: 170.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.7
  • XLogP3: -0.1

2-(4-Cyclopropylpiperazin-1-yl)ethanol Pricemore >>

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Additional information on 2-(4-Cyclopropylpiperazin-1-yl)ethanol

Introduction to 2-(4-Cyclopropylpiperazin-1-yl)ethanol (CAS No. 944691-70-7) in Modern Chemical and Pharmaceutical Research

2-(4-Cyclopropylpiperazin-1-yl)ethanol, identified by the chemical abstracts service number 944691-70-7, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound belongs to the piperazine class, a heterocyclic amine known for its diverse biological activities and utility in drug development. The structural motif of piperazine, characterized by its six-membered ring containing two nitrogen atoms, contributes to the compound's ability to interact with various biological targets, making it a valuable scaffold for designing novel therapeutic agents.

The presence of a 4-cyclopropyl substituent in the piperazine ring and an ethanol side chain introduces unique physicochemical properties that can influence both the pharmacokinetic behavior and the binding affinity of the molecule. This specific arrangement has garnered attention from researchers exploring potential applications in central nervous system (CNS) disorders, cardiovascular diseases, and other therapeutic areas where modulation of neurotransmitter systems is relevant.

In recent years, there has been growing interest in developing small-molecule modulators that target neurotransmitter receptors and transporters. 2-(4-Cyclopropylpiperazin-1-yl)ethanol has been investigated as a potential tool compound for studying the mechanisms of action of various psychoactive substances. Its structural similarity to known pharmacologically active piperazine derivatives makes it a promising candidate for further exploration in drug discovery pipelines.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The flexibility provided by the ethanol moiety allows for further functionalization, enabling chemists to tailor the molecule's properties to specific biological targets. This adaptability has made 2-(4-Cyclopropylpiperazin-1-yl)ethanol a subject of interest in both academic and industrial research settings.

Recent studies have begun to explore the interactions between this compound and various enzymes and receptors. For instance, preliminary computational modeling suggests that it may interact with monoamine oxidase (MAO) enzymes, which are critical in regulating neurotransmitter levels. Such interactions could have implications for treating conditions associated with neurotransmitter imbalances, such as depression and anxiety disorders.

The synthesis of 2-(4-Cyclopropylpiperazin-1-yl)ethanol involves multi-step organic reactions that highlight its synthetic accessibility. The introduction of the 4-cyclopropyl group onto the piperazine core can be achieved through nucleophilic substitution or metal-catalyzed coupling reactions, depending on the synthetic strategy employed. The subsequent attachment of the ethanol side chain typically follows via esterification or reduction reactions, providing chemists with multiple pathways to construct this versatile intermediate.

In terms of pharmacological activity, early pharmacokinetic studies indicate that 2-(4-Cyclopropylpiperazin-1-yl)ethanol exhibits moderate solubility in water and lipids, suggesting potential oral bioavailability. Additionally, its stability under physiological conditions makes it a suitable candidate for further development into a lead compound. Researchers are particularly interested in its potential as an antagonist or partial agonist at various receptor sites, including serotonin receptors (5-HT receptors) and dopamine receptors (D₂ receptors).

The impact of the 4-cyclopropyl substituent on the compound's overall activity cannot be overstated. This group introduces steric hindrance that can modulate binding interactions with biological targets, potentially leading to improved selectivity over off-target effects. Such fine-tuning is crucial in modern drug development, where minimizing side effects while maximizing therapeutic efficacy is paramount.

As our understanding of molecular interactions continues to advance, compounds like 2-(4-Cyclopropylpiperazin-1-yl)ethanol are being used to probe new therapeutic mechanisms. For example, researchers are exploring its potential role in modulating glutamate receptor activity, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modify key structural features while maintaining biological activity makes this compound a valuable asset in medicinal chemistry.

The growing body of research on 2-(4-Cyclopropylpiperazin-1-yl)ethanol underscores its significance as a building block for novel therapeutics. By leveraging its unique structural properties, scientists are paving the way for innovative treatments targeting a wide range of diseases. As synthetic methodologies improve and computational tools become more sophisticated, the future prospects for this compound appear promising.

In conclusion,2-(4-Cyclopropylpiperazin-1-yl)ethanol (CAS No. 944691-70-7) represents a fascinating example of how structural innovation can drive advancements in drug discovery. Its versatility as an intermediate and its potential biological activities make it a compelling subject for further investigation. As research progresses, this compound is likely to play an increasingly important role in developing next-generation pharmaceuticals that address unmet medical needs.

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